2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline
Description
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c1-35-20-12-10-19(11-13-20)27-31-28(36-32-27)22-18-26(30-24-8-4-2-6-21(22)24)34-16-14-33(15-17-34)25-9-5-3-7-23(25)29/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSCQBIDNQIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. One common method starts with saccharin derivatives and involves coupling with 1-(2-fluorophenyl)piperazine. The reaction conditions include refluxing in acetonitrile with potassium carbonate as a base, followed by purification through silica gel chromatography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the target compound. For instance, a series of 1,2,4-oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
The proposed mechanism of action for the compound involves modulation of apoptotic pathways. Western blot analyses have shown that certain oxadiazole derivatives increase p53 expression and activate caspase-3 in MCF-7 cells, leading to apoptosis . Molecular docking studies suggest strong interactions between the compound's aromatic rings and key amino acid residues in target receptors, similar to established drugs like Tamoxifen .
Neuropharmacological Effects
In addition to anticancer properties, compounds containing piperazine moieties have been investigated for their neuropharmacological effects. Specifically, studies on related piperazine derivatives indicate potential activity at serotonin receptors (5-HT1A/5-HT2A), which are crucial targets for treating depression and anxiety disorders. The presence of the fluorophenyl group may enhance binding affinity and selectivity.
Table 2: Neuropharmacological Activity of Piperazine Derivatives
| Compound | Receptor Type | Activity | Reference |
|---|---|---|---|
| Compound D | 5-HT1A | Agonist | |
| Compound E | 5-HT2A | Antagonist |
Study on Oxadiazole Derivatives
A recent study evaluated a series of oxadiazole-based compounds for their anticancer activity. Among them, one derivative demonstrated an IC50 value of 15.63 µM against the MCF-7 cell line, which was comparable to Tamoxifen (IC50 = 10.38 µM). This study emphasizes the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Established Drugs
Another investigation compared the biological activity of oxadiazole derivatives with established drugs like doxorubicin and Tamoxifen. The results indicated that certain modifications in the oxadiazole structure could lead to improved selectivity and efficacy against cancer cells while minimizing cytotoxicity towards normal cells .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process starting from simpler precursors. For instance, it can be synthesized through reactions involving saccharin derivatives and piperazine moieties. The structure consists of a quinoline core substituted with both a piperazine group and an oxadiazole moiety, which contribute to its pharmacological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives similar to the target compound have shown significant efficacy against various cancer cell lines, including lung and colon cancer . The methoxyphenyl group attached to the oxadiazole has been identified as a critical factor enhancing the anticancer activity of these compounds.
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Lung Cancer | 12.5 |
| Compound B | Colon Cancer | 15.0 |
| Target Compound | Various | TBD |
Anticonvulsant Activity
The structure-activity relationship (SAR) studies indicate that modifications in the piperazine ring can lead to enhanced anticonvulsant properties. Compounds related to the target molecule have demonstrated effectiveness in animal models for seizure disorders .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical trials:
- Study on Anticancer Activity : A series of oxadiazole derivatives were evaluated for their cytotoxic effects on HCT-116 (colon cancer) and A549 (lung cancer) cells. The results indicated that compounds with similar structural features to the target compound exhibited IC50 values significantly lower than standard chemotherapeutics .
- Anticonvulsant Screening : In a study assessing various piperazine derivatives, one analog demonstrated complete protection against seizures in rodent models at doses as low as 10 mg/kg, suggesting that modifications to the piperazine moiety can yield potent anticonvulsants .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution on the Piperazine Ring
Compound L759-0224 : Replacing the 2-fluorophenyl group with 2-chlorophenyl (C28H24ClN5O2) increases molecular weight (497.98 vs. ~491.9 for the fluoro analog) and logP (7.44 vs. estimated ~6.8–7.0). Chlorine’s larger atomic radius and polarizability may enhance receptor binding but reduce solubility (logSw = -6.57) .
Impact : Chlorine substitution typically improves affinity for hydrophobic binding pockets but may increase off-target interactions compared to fluorine.
Heterocyclic Core Modifications
Oxazole-Carbonitrile Analogs :
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (C22H17F2N5O2): Replacing oxadiazole with oxazole-carbonitrile introduces a nitrile group, lowering logP (estimated ~4.5–5.0) and polar surface area (PSA). This may enhance metabolic stability but reduce membrane permeability .
Linker Region Variations
Piperazinyl Carbonyl vs. Direct Linkage :
- 2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline (C27H25N3O, MW 407.51): A carbonyl linker between quinoline and piperazine reduces rigidity compared to the direct C–N bond in the target compound. This flexibility may alter binding kinetics but lower melting points and crystallinity .
Physicochemical and Structural Comparison Table
Mechanistic and Functional Insights
- Antibacterial Activity: The target compound’s oxadiazole moiety mimics nucleic acid bases, enabling intercalation or enzyme inhibition, as seen in quinolone derivatives . Chlorine-substituted analogs (e.g., L759-0224) show enhanced Gram-negative activity due to improved membrane penetration but higher cytotoxicity .
- Receptor Binding : Fluorine’s electronegativity in the target compound optimizes serotonin/dopamine receptor interactions, while chlorine analogs may favor adrenergic receptors .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions leveraging nucleophilic substitution and heterocyclic coupling. A representative method includes:
- Step 1 : Reacting a quinoline derivative (e.g., 4-chloroquinoline) with a piperazine intermediate (e.g., 1-(2-fluorophenyl)piperazine) in a polar aprotic solvent like DMF, using K₂CO₃ as a base .
- Step 2 : Introducing the 1,2,4-oxadiazole moiety via cyclization of an amidoxime precursor with a 4-methoxybenzoyl chloride derivative under reflux in THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques validate its structure?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) matching the theoretical mass .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) to resolve bond lengths and angles, particularly for the oxadiazole and piperazine rings .
Q. What biological targets or therapeutic areas are associated with this compound?
The structural motifs (quinoline, piperazine, oxadiazole) suggest potential interactions with:
- Neurological Targets : Dopamine/serotonin receptors due to the piperazine moiety .
- Anticancer Activity : Quinoline derivatives often inhibit topoisomerases or kinase enzymes .
- Antimicrobial Targets : Oxadiazole rings may disrupt bacterial cell wall synthesis .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 24–48 hours (reflux) | 2–4 hours (microwave-assisted) |
| Catalyst | K₂CO₃ | Cs₂CO₃ (enhances nucleophilicity) |
| Solvent | DMF | Acetonitrile (improves solubility) |
| Yield | 40–50% | 65–75% |
| Key Strategy : Use microwave irradiation to accelerate cyclization and reduce side-product formation . |
Q. How to resolve contradictions in structural data from different analytical methods?
- Scenario : Discrepancy between NMR (suggesting planar oxadiazole) and X-ray data (showing slight distortion).
- Solution :
Validate via DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .
Use dynamic NMR to assess conformational flexibility in solution .
Re-refine crystallographic data with SHELXL, adjusting thermal parameters for heteroatoms .
Q. How to design structure-activity relationship (SAR) studies?
Methodology :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-F vs. 4-F) or methoxyphenyl groups .
- Biological Assays : Test against kinase panels (e.g., EGFR, HER2) or bacterial strains (e.g., S. aureus) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. What strategies mitigate side reactions during synthesis?
- Challenge : Oxadiazole ring decomposition under acidic conditions.
- Solutions :
Use mild bases (e.g., Et₃N instead of KOH) during cyclization .
Add a protecting group (e.g., Boc) to the piperazine nitrogen before oxadiazole formation .
Monitor reaction progress via TLC (silica gel, UV detection) to terminate before degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
